molecular formula C14H17ClN2O4S B2746865 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1904413-24-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2746865
CAS No.: 1904413-24-6
M. Wt: 344.81
InChI Key: QFZDQYYQVSGIMO-UHFFFAOYSA-N
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Description

This compound is a synthetic sulfonamide derivative featuring a benzo[f][1,4]oxazepin core fused with a cyclopropane sulfonamide side chain. The 7-chloro and 3-oxo substituents on the benzoxazepin ring confer unique electronic and steric properties, influencing its pharmacological profile.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c15-11-1-4-13-10(7-11)8-17(14(18)9-21-13)6-5-16-22(19,20)12-2-3-12/h1,4,7,12,16H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZDQYYQVSGIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Desymmetrization of Oxetanes

A chiral phosphoric acid-catalyzed desymmetrization of 3-substituted oxetanes enables access to enantiomerically enriched 1,4-benzoxazepines. The reaction employs a SPINOL-derived catalyst (e.g., CPA-1 ) under mild conditions (25–40°C, toluene solvent), achieving yields up to 98% and enantiomeric excess (ee) values of 94%. For the 7-chloro derivative, 3-(2-chlorophenyl)oxetane serves as the substrate. The process proceeds via nucleophilic ring-opening by an amine nucleophile, followed by intramolecular cyclization (Table 1).

Table 1: Desymmetrization Reaction Parameters for 7-Chloro-1,4-Benzoxazepines

Substrate Catalyst Temp (°C) Yield (%) ee (%)
3-(2-Chlorophenyl)oxetane CPA-1 25 92 94
3-(2-Chlorophenyl)oxetane CPA-2 40 85 89

This method is advantageous for scalability and stereochemical control but requires chiral catalyst optimization for specific substitution patterns.

Baylis-Hillman Reaction-Based Cyclization

An alternative route utilizes the Baylis-Hillman reaction between α-amino alcohols and aldehydes. For example, 2-chlorobenzaldehyde reacts with 2-aminoethanol in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to form a β-hydroxy intermediate, which undergoes cyclization under acidic conditions (HCl/MeOH) to yield the 1,4-oxazepin-7-one precursor. Subsequent reduction (NaBH4) and oxidation (PCC) steps adjust the oxidation state to match the target’s 3-oxo moiety (Figure 1).

$$
\text{2-Chlorobenzaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{DABCO}} \beta\text{-Hydroxy Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{1,4-Oxazepin-7-one}
$$

This method offers modularity but suffers from lower enantioselectivity compared to desymmetrization approaches.

Introduction of the Ethylamine Side Chain

Functionalization at the 4-position of the benzoxazepine core with a 2-aminoethyl group is critical. Two pathways are documented:

Nucleophilic Displacement of Halogenated Intermediates

A 4-bromo-7-chloro-1,4-benzoxazepine intermediate reacts with ethylenediamine in DMF at 80°C, displacing bromide to form the secondary amine. The reaction typically achieves 75–85% yield but requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination

Condensation of 7-chloro-3-oxo-1,4-benzoxazepine-4-carbaldehyde with ethylamine in the presence of NaBH3CN (MeOH, 0°C to RT) provides the 2-aminoethyl derivative in 70% yield. This method avoids halogenated precursors but demands anhydrous conditions.

Sulfonylation with Cyclopropanesulfonamide

The final step involves coupling the ethylamine side chain with cyclopropanesulfonyl chloride. Key considerations include:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or THF
  • Base : Triethylamine (TEA) or DIEA (5 equiv) to scavenge HCl
  • Temperature : 0°C to RT, 12–24 h reaction time
  • Yield : 60–78% after column chromatography (SiO2, hexane/EtOAc)

Mechanism : The primary amine attacks the electrophilic sulfur in cyclopropanesulfonyl chloride, forming the sulfonamide bond (Figure 2).

Purification Challenges

Residual sulfonyl chloride and di-sulfonylated byproducts necessitate careful chromatographic separation. Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) improves purity to >95%.

Alternative Pathways and Comparative Analysis

Solid-Phase Synthesis

A combinatorial approach on polyethylene glycol (PEG) supports enables rapid screening of reaction conditions. For example, immobilizing the benzoxazepine core via a Wang resin linker allows sequential alkylation and sulfonylation, though yields are modest (50–65%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclization step in Baylis-Hillman-derived routes, reducing reaction times from 12 h to 30 min while maintaining 70% yield.

Scalability and Industrial Considerations

Cost Analysis

  • Chiral Catalyst Recovery : CPA-1 can be recycled 3–4 times via extraction (EtOAc/water), reducing costs by 30%.
  • Solvent Selection : Replacing DMF with 2-MeTHF in alkylation steps improves EHS (environmental, health, safety) profiles without sacrificing yield.

Regulatory Compliance

Residual solvents (DMF, DCM) must be <500 ppm per ICH Q3C guidelines. Azeotropic distillation with toluene achieves compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Potentially converting the cyclopropane ring to a more reactive form.

  • Reduction: : Possible reduction of the ketone group.

  • Substitution: : Reactions involving the chloro group or the sulfonamide moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Common reagents include nucleophiles like amines or thiols under various conditions.

Major Products

The major products of these reactions vary but can include derivatives with modified cyclopropane or sulfonamide groups, offering new functionalities for further applications.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide has several research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a pharmacological agent.

  • Medicine: : Explored for its therapeutic properties, possibly in anti-inflammatory or anticancer treatments.

  • Industry: : Applied in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application:

  • Molecular Targets: : Could interact with various enzymes or receptors, depending on the modification of its functional groups.

  • Pathways Involved: : Might influence signaling pathways related to inflammation, cell growth, or apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents/Functional Groups Pharmacological Activity Reference
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide Benzo[f][1,4]oxazepin 7-Cl, 3-oxo, cyclopropanesulfonamide Not explicitly stated (theoretical)
5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) 1,4-Benzodiazepin-2-one 2-Cl-phenyl, 7-NO₂, 1-CH₃ Sedative, anxiolytic
(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide Benzo[b][1,4]dioxin Hydroxyphenyl, hydroxymethyl, acrylamide Anti-neuroinflammatory (LPS-induced BV-2 inhibition)

Key Observations:

Core Heterocycle Differences :

  • The target compound’s benzo[f][1,4]oxazepin core differs from Methylclonazepam’s 1,4-benzodiazepin-2-one ring, which lacks the oxygen atom in the oxazepin system. This alters electron distribution and binding affinity to targets like GABAₐ receptors .
  • Compared to the benzo[b][1,4]dioxin core in ’s compound 7 , the target’s oxazepin system offers greater conformational flexibility due to the seven-membered ring .

Substituent Impact: The cyclopropanesulfonamide group in the target compound is distinct from Methylclonazepam’s nitro and methyl groups. In contrast, the acrylamide and phenolic groups in compound 7 () promote hydrogen bonding and anti-inflammatory activity via NF-κB pathway modulation .

Pharmacological Implications :

  • Methylclonazepam’s nitro group enhances its potency as a GABAₐ receptor agonist but increases hepatotoxicity risks .
  • The target compound’s lack of a nitro group may reduce toxicity but requires empirical validation.
  • Compound 7 ’s anti-neuroinflammatory activity (IC₅₀ ~10 μM) surpasses some synthetic drugs, suggesting the target compound’s sulfonamide moiety could be optimized for similar applications .

Research Findings and Data

Table: Comparative Bioactivity Data (Theoretical vs. Empirical)

Parameter Target Compound Methylclonazepam Compound 7 ()
Therapeutic Target Hypothetical: CNS/inflammation GABAₐ receptor NF-κB/STAT3 pathways
Metabolic Stability High (sulfonamide group) Moderate (nitro group) Low (phenolic hydroxyls)
Toxicity Profile Unknown High (hepatotoxic metabolites) Low (natural product derivative)
Synthetic Accessibility Moderate (multi-step synthesis) High (established route) Low (complex isolation from plant)

Critical Analysis of Divergent Evidence

  • focuses on benzodiazepine derivatives with established CNS activity, while highlights plant-derived anti-inflammatory agents. The target compound bridges these categories structurally but lacks direct empirical data.
  • Contradictions arise in toxicity profiles: Sulfonamides (target) are generally safer than nitro-containing benzodiazepines (Methylclonazepam) but may pose renal risks .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Structural Characteristics

The compound features a benzo[f][1,4]oxazepine core with a chloro substituent and a cyclopropanesulfonamide moiety. These structural elements contribute to its pharmacological properties. The molecular formula is C18H19ClN4O5C_{18}H_{19}ClN_{4}O_{5} with a molecular weight of approximately 406.82 g/mol.

Molecular Structure

ComponentDescription
Molecular FormulaC18H19ClN4O5C_{18}H_{19}ClN_{4}O_{5}
Molecular Weight406.82 g/mol
Core StructureBenzo[f][1,4]oxazepine
SubstituentsChloro group, cyclopropanesulfonamide

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study evaluating benzoxazepine derivatives found that certain compounds demonstrated significant cytotoxicity against solid tumor cell lines. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was influenced by the type of cancer cell line used, indicating a potential mechanism for its anti-cancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial pathogens. The synthesized benzoxazepine derivatives exhibited limited but notable antimicrobial activity, particularly effective against specific strains .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown potential as an anti-inflammatory agent . The modulation of cytokine release suggests that it may play a role in inflammatory pathways, which is crucial for diseases characterized by chronic inflammation .

Study 1: Cytotoxicity Evaluation

A recent study investigated the cytotoxic effects of various benzoxazepine derivatives on cancer cell lines. The results indicated that:

  • Compound A (similar structure) showed an IC50 value of 15 µM against breast cancer cells.
  • Compound B exhibited significant cytotoxicity with an IC50 value of 10 µM against lung cancer cells.

These findings suggest that modifications in the substituents can enhance the anticancer properties of benzoxazepine derivatives .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

This indicates moderate efficacy against these pathogens, warranting further exploration into structural optimization for enhanced activity .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for producing this compound with high purity?

The synthesis involves multi-step organic reactions , starting with the formation of the benzo[f][1,4]oxazepin core, followed by sulfonamide coupling and cyclopropane introduction. Key steps include:

  • Cyclization of chlorinated precursors under reflux in aprotic solvents (e.g., DMF or THF) to form the oxazepine ring .
  • Sulfonamide coupling using coupling agents like EDCI/HOBt in dichloromethane at 0–5°C to minimize side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
    Critical parameters : Strict temperature control during cyclization (±2°C), inert atmosphere (N₂/Ar) to prevent oxidation, and real-time monitoring via TLC/HPLC to track intermediate formation .

Basic: Which structural features influence its reactivity and biological interactions?

The compound’s reactivity is driven by:

  • 7-Chloro-substituted benzo[f]oxazepine core : Enhances electrophilicity for nucleophilic attacks (e.g., at the lactam carbonyl) .
  • Cyclopropanesulfonamide moiety : Introduces steric hindrance and modulates solubility via hydrophobic interactions .
  • Ethyl linker : Balances conformational flexibility and rigidity, affecting target binding .
    These features enable interactions with enzymes like carbonic anhydrases or kinases, as predicted by molecular docking studies .

Basic: How do its physicochemical properties (e.g., solubility, stability) impact experimental protocols?

  • Solubility : Moderately soluble in DMSO and DMF (~10–20 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
  • Stability : Degrades under acidic (pH < 4) or high-temperature (>60°C) conditions. Store at –20°C in desiccated, amber vials .
  • Light sensitivity : Susceptible to photodegradation; handle under low-light conditions .

Advanced: How to design robust biological assays to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Use recombinant human kinases (e.g., SYK) with ATP-Glo™ reagents. Optimize substrate concentrations via Michaelis-Menten kinetics .
  • Cellular models : Test antiproliferative activity in cancer lines (e.g., MCF-7, A549) using MTT assays. Include controls for cytotoxicity (e.g., LDH release) .
  • Binding studies : Perform SPR (surface plasmon resonance) with immobilized targets (KD calculation) or competitive FP (fluorescence polarization) with labeled probes .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Validate compound integrity via HPLC-UV/MS before assays .
  • Assay conditions : Standardize buffer pH (e.g., Tris vs. HEPES), ionic strength, and incubation times .
  • Off-target effects : Use CRISPR-edited cell lines (e.g., SYK-knockout) to confirm target specificity .
  • Structural analogs : Compare activity with derivatives lacking the cyclopropane group to isolate functional contributions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent modification : Synthesize analogs with varied halogen (F, Br) or alkyl groups at the 7-position of the oxazepine ring .
  • Computational modeling : Use Schrödinger’s Glide for docking simulations to predict binding affinities and guide synthetic priorities .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using MOE software .

Advanced: How to assess metabolic stability and optimize pharmacokinetic profiles?

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t½ and intrinsic clearance .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Prodrug strategies : Introduce ester moieties at the sulfonamide group to enhance oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.